molecular formula C11H16ClN3O B13743153 N-(p-Acetamidophenyl)-N',N'-dimethylformamidine hydrochloride CAS No. 2417-13-2

N-(p-Acetamidophenyl)-N',N'-dimethylformamidine hydrochloride

Cat. No.: B13743153
CAS No.: 2417-13-2
M. Wt: 241.72 g/mol
InChI Key: XKPXEXCYFHTPQL-UHFFFAOYSA-N
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Description

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acetamidophenyl group and a dimethylformamidine moiety, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride typically involves the reaction of p-acetamidophenylamine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses and effects on biological systems.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine
  • N-(p-Acetamidophenyl)-N’,N’-dimethylacetamidine
  • N-(p-Acetamidophenyl)-N’,N’-dimethylurea

Uniqueness

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride stands out due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

2417-13-2

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

(4-acetamidoanilino)methylidene-dimethylazanium;chloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9(15)13-11-6-4-10(5-7-11)12-8-14(2)3;/h4-8H,1-3H3,(H,13,15);1H

InChI Key

XKPXEXCYFHTPQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=[N+](C)C.[Cl-]

Origin of Product

United States

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